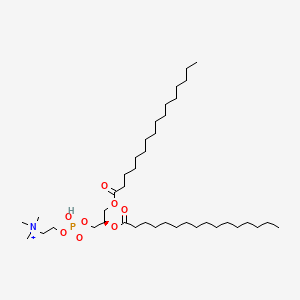
DPPC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dipalmitoylphosphatidylcholine is a phospholipid and a type of lecithin. It consists of two palmitic acid groups attached to a phosphatidylcholine head-group. This compound is the main constituent of pulmonary surfactants, which reduce the work of breathing and prevent alveolar collapse during respiration . Dipalmitoylphosphatidylcholine plays a crucial role in the study of liposomes and human bilayers .
準備方法
Synthetic Routes and Reaction Conditions
Dipalmitoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, dipalmitoylphosphatidylcholine is often produced using enzymatic methods. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation of phosphatidylcholine with palmitic acid . This method is preferred due to its high specificity and yield.
化学反応の分析
Types of Reactions
Dipalmitoylphosphatidylcholine undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: The compound can be hydrolyzed using acidic or basic conditions to yield glycerophosphocholine and palmitic acid.
Substitution: Substitution reactions can occur at the phosphate group, where different alcohols or amines can replace the choline group.
Major Products
科学的研究の応用
Role in Pulmonary Surfactants
DPPC is the primary component of pulmonary surfactants, which are critical for reducing surface tension in the alveoli of the lungs. This function is vital for preventing alveolar collapse during breathing, particularly in newborns with respiratory distress syndrome (RDS). The historical development of surfactant therapy began in the 1960s, utilizing this compound as a key ingredient.
Types of Pulmonary Surfactants
- First Generation : Protein-free synthetic surfactants containing only this compound, such as colfosceril palmitate.
- Second Generation : Natural surfactants derived from animal lungs (e.g., Infasurf from bovine lungs).
- Third Generation : Combinations of synthetic peptides or recombinant proteins with this compound to enhance oxygen adsorption.
Studies have shown that surfactants containing this compound significantly improve clinical outcomes in infants with RDS, reducing the need for oxygen and ventilatory support within 72 hours of administration .
Drug Delivery Systems
This compound is extensively used in formulating liposomes and nanosuspensions for drug delivery. Its ability to form stable lipid bilayers makes it ideal for encapsulating therapeutic agents, enhancing their bioavailability and targeting capabilities.
Case Study: GLA-AF Nanosuspension
A recent study developed a nanosuspension combining this compound with glucopyranosyl lipid adjuvant (GLA) for vaccine delivery. The physicochemical characteristics of this formulation were assessed to optimize its stability and biological activity. Results indicated that variations in this compound suppliers had minimal impact on the overall effectiveness of the nanosuspension .
Biophysical Research
This compound's unique properties allow researchers to study lipid bilayer dynamics and membrane interactions. It is commonly used in techniques such as Atomic Force Microscopy (AFM) to investigate vesicle fusion dynamics under different phase conditions (gel vs. fluid).
Impact on Membrane Fluidity
Research has demonstrated that incorporating this compound into cell membranes alters their fluidity, which can modulate inflammatory responses in immune cells. For instance, preincubation with this compound inhibited oxidative responses in human monocytes, suggesting a potential therapeutic role in managing inflammation .
Innovative Formulations
Recent advancements have explored photo-triggerable liposomes containing this compound, which can be activated by UV light to release encapsulated drugs selectively. This innovative approach enhances targeted therapy while minimizing side effects associated with conventional drug delivery methods .
Physicochemical Properties
The physicochemical characteristics of this compound bilayers have been extensively studied to understand their electrical properties and surface charge density changes when modified with other compounds. These modifications can enhance the performance of drug delivery systems and improve their interaction with biological membranes .
Summary Table: Applications of this compound
作用機序
Dipalmitoylphosphatidylcholine exerts its effects by reducing the surface tension of the alveolar liquid in the lungs. This is achieved through the formation of a monolayer at the air-liquid interface, which prevents alveolar collapse during respiration . The hydrophilic head of dipalmitoylphosphatidylcholine interacts with the aqueous environment, while the hydrophobic tails interact with the air, creating a stable interface .
類似化合物との比較
Similar Compounds
Dimyristoylphosphatidylcholine (DMPC): Similar to dipalmitoylphosphatidylcholine but with shorter fatty acid chains (14 carbons each).
Dioleoylphosphatidylcholine (DOPC): Contains unsaturated fatty acid chains, which affect its fluidity and phase behavior.
Uniqueness
Dipalmitoylphosphatidylcholine is unique due to its high melting temperature and ability to form highly ordered bilayers. This makes it particularly suitable for studies involving membrane stability and dynamics . Its role as the primary component of pulmonary surfactants also distinguishes it from other phospholipids .
特性
分子式 |
C40H81NO8P+ |
|---|---|
分子量 |
735 g/mol |
IUPAC名 |
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
InChIキー |
KILNVBDSWZSGLL-KXQOOQHDSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
同義語 |
1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















